molecular formula C4H5N3O2 B053607 5-Amino-1H-pyrazole-3-carboxylic acid CAS No. 124004-31-5

5-Amino-1H-pyrazole-3-carboxylic acid

Cat. No. B053607
CAS RN: 124004-31-5
M. Wt: 127.1 g/mol
InChI Key: ICASMSGEUGPHGI-UHFFFAOYSA-N
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Description

5-Amino-1H-pyrazole-3-carboxylic acid is a compound with the molecular formula C4H5N3O2 . It is a member of the pyrazole family, a class of compounds that are known for their versatility in organic synthesis and medicinal chemistry .


Synthesis Analysis

5-Amino-pyrazoles, including 5-Amino-1H-pyrazole-3-carboxylic acid, are often used as starting materials for the preparation of more complex heterocyclic systems . They can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .


Molecular Structure Analysis

The molecular structure of 5-Amino-1H-pyrazole-3-carboxylic acid consists of a five-membered ring with two nitrogen atoms and three carbon atoms. The compound has a molecular weight of 127.1 Da .


Chemical Reactions Analysis

5-Amino-pyrazoles are versatile synthetic building blocks used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They can react with various reagents such as activated carbonyl groups, arylidenepyruvic acids, chromenes, α,β-unsaturated compounds, aromatic and heterocyclic aldehydes, α-bromoacetophenone, β-diketones, β-ketoesters, and CH-acid compounds .


Physical And Chemical Properties Analysis

5-Amino-1H-pyrazole-3-carboxylic acid has a density of 1.7±0.1 g/cm3, a boiling point of 561.2±35.0 °C at 760 mmHg, and a flash point of 293.2±25.9 °C . It has 5 H bond acceptors, 4 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Factor Xia Inhibitors

5-Phenyl-1H-pyrazole-3-carboxylic acid derivatives, which are structurally similar to 5-Amino-1H-pyrazole-3-carboxylic acid, have been identified as privileged fragments for Factor Xia inhibitors’ lead discovery . Factor Xia is a major target for anticoagulant drug discovery due to its reduced risk of bleeding .

Organic Synthesis

5-Amino-pyrazoles, including 5-Amino-1H-pyrazole-3-carboxylic acid, are potent reagents in organic and medicinal synthesis . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Construction of Heterocyclic Scaffolds

5-Amino-pyrazoles have been used for the construction of diverse heterocyclic or fused heterocyclic scaffolds . These scaffolds are important in the synthesis of various organic compounds, particularly diverse heterocyclic compounds such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Synthesis of Biologically Active Compounds

5-Amino-pyrazoles are similar to biologically active compounds and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry . They are used in the synthesis of many essential drugs and renewable resources .

D-Amino Acid Oxidase (DAO) Inhibitor

Although not directly related to 5-Amino-1H-pyrazole-3-carboxylic acid, 3-Methylpyrazole-5-carboxylic acid, a structurally similar compound, is a potent and selective D-amino acid oxidase (DAO) inhibitor . It protects DAO cells from oxidative stress induced by D-Serine .

6. Synthesis of Peptide Analogs and Precursors The products of aza-type Michael addition, i.e., β-amino carbonyl compounds and their derivatives, are often used as peptide analogs or precursors of optically active amino acids, amino alcohols, diamines, and lactams .

Future Directions

Pyrazoles, including 5-Amino-1H-pyrazole-3-carboxylic acid, are being extensively studied for their potential applications in various fields of science. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The ongoing research in this area is expected to lead to the development of novel and applicable heterocyclic compounds .

properties

IUPAC Name

3-amino-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,8,9)(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICASMSGEUGPHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337489
Record name 5-Amino-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1H-pyrazole-3-carboxylic acid

CAS RN

124004-31-5
Record name 5-Amino-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1H-pyrazole-5-carboxylic acid
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